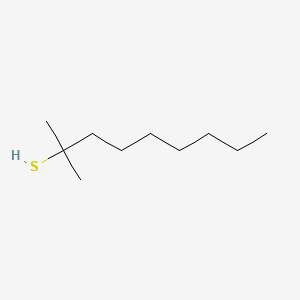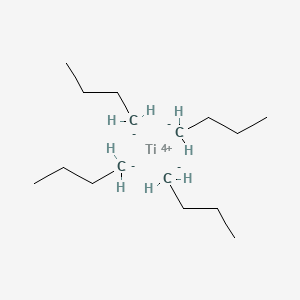
Titanium(4+) butan-1-ide
Overview
Description
Titanium(4+) butan-1-ide, also known as Butyl titanate or Titanium tetrabutoxide, is a compound with the molecular formula C16H36O4Ti . It is a salt formed from titanium and 1-butanol .
Synthesis Analysis
The synthesis of some titanium butoxides has been carried out by reacting Ti (OBu s) 4 and Ti (OBu n) 4 with chloroacetic acids in toluene at room temperature . This reaction generates new precursors of titania .Molecular Structure Analysis
The molecular structure of Titanium(4+) butan-1-ide is composed of a hexanuclear unit in which two Ti 2 O 10 units (made by two edge-sharing octahedra) are linked with two corner-sharing octahedra . The average mass of the compound is 340.322 Da .Chemical Reactions Analysis
Titanium alkoxides, like Titanium(4+) butan-1-ide, are known for their reactivity towards water. This is due to the lower electronegativity of titanium compared to silicon and the possibility of higher coordination numbers for titanium . Titanium alkoxides are widely used as chief precursors in the sol–gel process for producing TiO2 and related materials .Physical And Chemical Properties Analysis
Titanium(4+) butan-1-ide has an average mass of 340.322 Da and a mono-isotopic mass of 340.209320 Da .Mechanism of Action
Safety and Hazards
Titanium(4+) butan-1-ide is a chemical compound that should be handled with care. Airborne particulate may cause damage to the respiratory tract, liver, and kidney through repeated or prolonged inhalation . When the product is subject to welding, burning, melting, sawing, brazing, grinding, buffing, polishing, or other heat generating processes, potentially hazardous airborne particles and/or fumes may be generated .
Future Directions
Titanium(4+) butan-1-ide belongs to the group of organic titanates, which are known to be highly reactive organics that can be used in a broad range of processes and applications . It is a colorless, slightly yellowish liquid that is very sensitive to moisture . It has applications in catalyst production, adhesion promotion, cross-linking for polymers, coatings, surface modification (metal, glass), and as an inorganic binder in mineral filled systems .
properties
IUPAC Name |
butane;titanium(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.Ti/c4*1-3-4-2;/h4*1,3-4H2,2H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTOFRMIIQQSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].[Ti+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398661 | |
| Record name | Titanium, tetrabutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium(4+) butan-1-ide | |
CAS RN |
3068-89-1 | |
| Record name | Titanium, tetrabutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




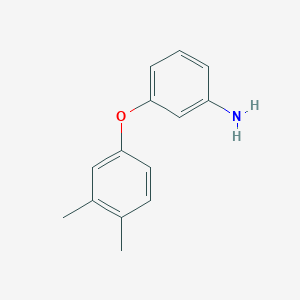

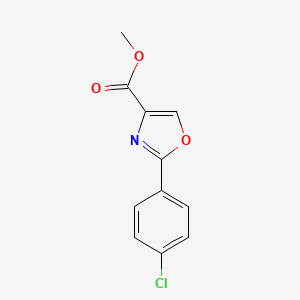

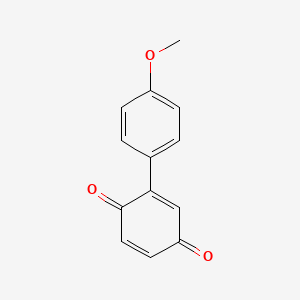
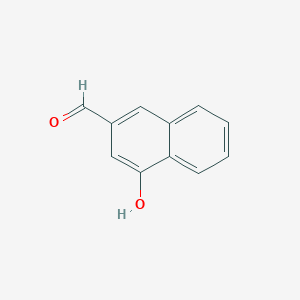
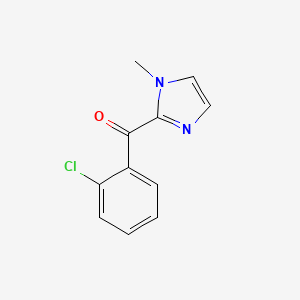

![2-[(Carboxymethyl)dimethylazaniumyl]acetate](/img/structure/B3050978.png)
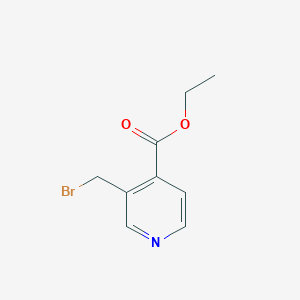
![Ethanone, 2-[(4-chlorophenyl)thio]-1-phenyl-](/img/structure/B3050980.png)
![7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one](/img/structure/B3050981.png)
